molecular formula C7H9ClN2 B12432993 (5-Chloro-2-methylpyridin-4-YL)methanamine CAS No. 1060810-04-9

(5-Chloro-2-methylpyridin-4-YL)methanamine

Cat. No.: B12432993
CAS No.: 1060810-04-9
M. Wt: 156.61 g/mol
InChI Key: CPAZCMWVEQCPQD-UHFFFAOYSA-N
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Description

(5-Chloro-2-methylpyridin-4-YL)methanamine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methylpyridin-4-YL)methanamine typically involves the chlorination of 2-methylpyridine followed by amination. One common method includes the reaction of 2-methylpyridine with chlorine gas to form 5-chloro-2-methylpyridine. This intermediate is then reacted with formaldehyde and ammonia to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methylpyridin-4-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

(5-Chloro-2-methylpyridin-4-YL)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-2-methylpyridin-4-YL)methanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The chlorine atom can participate in substitution reactions, while the methyl group can influence the compound’s electronic properties .

Properties

CAS No.

1060810-04-9

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(5-chloro-2-methylpyridin-4-yl)methanamine

InChI

InChI=1S/C7H9ClN2/c1-5-2-6(3-9)7(8)4-10-5/h2,4H,3,9H2,1H3

InChI Key

CPAZCMWVEQCPQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)Cl)CN

Origin of Product

United States

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